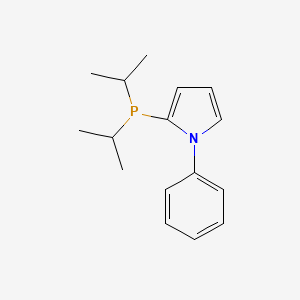

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole is an organophosphorus compound that features a pyrrole ring substituted with a phenyl group and a diisopropylphosphanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole typically involves the reaction of 1-phenyl-1H-pyrrole with diisopropylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. Common solvents used in this synthesis include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole can undergo various types of chemical reactions, including:

Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

Substitution: The phenyl group or the pyrrole ring can participate in electrophilic aromatic substitution reactions.

Coordination: The phosphanyl group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.

Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of suitable ligands.

Major Products

Oxidation: Phosphine oxides.

Substitution: Halogenated or alkylated derivatives of the original compound.

Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole acts as a ligand in coordination chemistry. Its ability to coordinate with transition metals allows for the formation of stable metal complexes, which are useful in catalysis and materials science.

| Metal Complex | Application |

|---|---|

| Pd Complex | Catalysis in cross-coupling reactions |

| Ru Complex | Catalytic cycles in organic transformations |

Biological Applications

The compound has been investigated for its potential biological activities, including:

- Anticancer Properties: Studies have shown that certain metal complexes of this ligand exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity: Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of platinum complexes derived from this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use.

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its electronic properties:

- Organic Electronics: The compound can be incorporated into organic semiconductor devices, enhancing charge transport properties.

- Sensors: Its ability to form stable complexes with metal ions makes it suitable for sensor applications, particularly in detecting metal contaminants.

| Material Application | Description |

|---|---|

| Organic Solar Cells | Enhances efficiency through improved charge mobility |

| Chemical Sensors | Detects trace metals through colorimetric changes |

Wirkmechanismus

The mechanism of action of 2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including bond formation and cleavage. The molecular targets and pathways involved are typically related to the metal-ligand interactions and the subsequent catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylphosphine: Another phosphine ligand commonly used in catalysis.

Diisopropylphosphine: Similar in structure but lacks the pyrrole and phenyl groups.

1-Phenyl-1H-pyrrole: Lacks the phosphanyl group but shares the pyrrole and phenyl structure.

Uniqueness

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole is unique due to the combination of the phosphanyl group with the pyrrole and phenyl moieties. This unique structure allows it to participate in a variety of chemical reactions and form stable complexes with metals, making it a versatile compound in both synthetic and industrial applications.

Biologische Aktivität

2-(Diisopropylphosphanyl)-1-phenyl-1H-pyrrole is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a diisopropylphosphanyl group and a phenyl moiety. Its unique structure allows for potential interactions with biological targets, which can be exploited for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a phosphine ligand, which can coordinate with metal centers in biological systems. This coordination can influence enzymatic activities and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : The compound may mitigate neurodegeneration by protecting neuronal cells from oxidative damage.

Data Tables of Biological Activity

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Inhibits cancer cell proliferation | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant potential of various phosphine compounds, this compound demonstrated significant free radical scavenging activity. This was assessed using the DPPH assay, where it effectively reduced DPPH radicals in a concentration-dependent manner.

Case Study 2: Anticancer Effects

A series of experiments conducted on human cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability. The mechanism involved the induction of apoptosis, as evidenced by increased levels of cleaved caspases and PARP. This suggests potential for development as an anticancer agent.

Case Study 3: Neuroprotective Properties

Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with this compound significantly reduced cell death. The protective effect was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Eigenschaften

IUPAC Name |

(1-phenylpyrrol-2-yl)-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22NP/c1-13(2)18(14(3)4)16-11-8-12-17(16)15-9-6-5-7-10-15/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKSJWJQKFSOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.